

# An In-depth Technical Guide on the Thermodynamic Properties of Fulminic Acid

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## Compound of Interest

Compound Name: *Fulminic acid*

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**Fulminic acid** (HCNO), a volatile and highly explosive compound, presents a significant challenge for experimental characterization. Despite its instability, understanding its thermodynamic properties is crucial for various fields, including combustion chemistry, atmospheric science, and theoretical chemistry. This technical guide provides a comprehensive overview of the core thermodynamic properties of **fulminic acid**, primarily derived from computational studies, and details the methodologies used for their determination.

## Core Thermodynamic Properties

Due to its hazardous nature, the experimental determination of the thermodynamic properties of **fulminic acid** is exceptionally difficult. Therefore, the values presented below are predominantly derived from high-level quantum chemical calculations, which have become the primary source of reliable data for such unstable species.

Thermodynamic Property	Symbol	Value	Units
Standard Enthalpy of Formation (298.15 K)	$\Delta H_f^\circ$	+184.6 ± 0.8	kJ/mol
Standard Molar Entropy (298.15 K)	$S^\circ$	240.2	J/(mol·K)
Standard Gibbs Free Energy of Formation (298.15 K)	$\Delta G_f^\circ$	+194.9	kJ/mol
Molar Heat Capacity at Constant Pressure (298.15 K)	$C_p^\circ$	45.1	J/(mol·K)

## Methodologies for Determination

The thermodynamic data presented in this guide are primarily the result of sophisticated computational chemistry techniques. The inherent instability of **fulminic acid** largely precludes direct experimental measurement of these properties.

## Computational Protocols

The determination of the thermodynamic properties of **fulminic acid** relies on ab initio quantum mechanical calculations. These methods solve the electronic Schrödinger equation to provide fundamental information about molecular structure, energy, and vibrational frequencies.

A common and highly accurate approach involves the following steps:

- **Geometry Optimization:** The molecular geometry of **fulminic acid** is optimized to find the lowest energy arrangement of its atoms. This is typically performed using methods like coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) or high-level density functional theory (DFT) with a large basis set (e.g., aug-cc-pVTZ).
- **Vibrational Frequency Calculation:** Once the optimized geometry is obtained, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to

the atomic coordinates. These frequencies are crucial for determining the vibrational contribution to the thermodynamic properties.

- **Thermochemical Analysis:** The standard thermodynamic functions are then calculated using statistical mechanics. The translational, rotational, and vibrational contributions to the enthalpy, entropy, and heat capacity are determined from the molecular mass, the moments of inertia (from the optimized geometry), and the calculated vibrational frequencies. The electronic contribution is also considered.

The standard enthalpy of formation is often determined using a high-accuracy thermochemical scheme, such as the Active Thermochemical Tables (ATcT).<sup>[1][2][3][4]</sup> ATcT is a paradigm that uses a network approach to derive self-consistent and highly accurate thermochemical values by incorporating data from a vast array of experimental and theoretical sources.

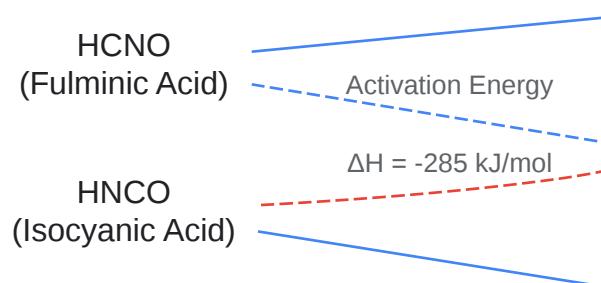
## Isomerization of Fulminic Acid to Isocyanic Acid

**Fulminic acid** is a high-energy isomer of the much more stable isocyanic acid (HNCO). The isomerization process is highly exothermic and represents a fundamental reaction pathway for this energetic molecule. Understanding the thermodynamics of this isomerization is key to comprehending its reactivity and potential decomposition pathways.

## Reaction Coordinate

## Potential Energy

## Transition State

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Caption: Potential energy diagram for the isomerization of **fulminic acid** to isocyanic acid.

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## References

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